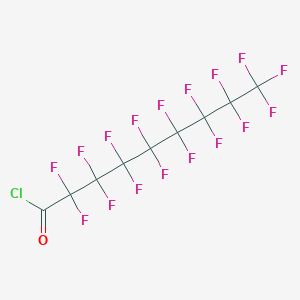

Perfluorononanoyl chloride

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Perfluorononanoyl chloride is classified as a per- and polyfluoroalkyl substance (PFAS). cymitquimica.comwikipedia.org PFAS are a large group of synthetic organofluorine compounds characterized by the presence of at least one fully fluorinated methyl or methylene (B1212753) carbon atom. wikipedia.orgnih.gov This carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal stability and chemical inertness to these substances. cymitquimica.comnih.gov

Due to their stability, many PFAS are known for their environmental persistence and potential for bioaccumulation. cymitquimica.comwikipedia.orgresearchgate.net Research into PFAS is extensive, covering their detection, environmental fate, and the synthesis of alternatives. researchgate.netepa.gov this compound is studied within this context as a precursor for other fluorinated compounds and for its specific chemical properties. cymitquimica.comscholaris.ca Its structure, featuring a nine-carbon chain fully substituted with fluorine atoms and a terminal acyl chloride group, makes it a reactive intermediate for creating other complex fluorinated molecules. cymitquimica.com

Significance of Fluorinated Acyl Chlorides in Synthetic Organic Chemistry

Acyl halides, with the general formula RCOX, are reactive compounds often used as intermediates in the synthesis of other organic molecules like carboxylic acids, esters, and amides. wikipedia.org Among these, acyl chlorides are the most common. wikipedia.org

Scope and Research Objectives Pertaining to this compound

Research involving this compound has been targeted toward specific synthetic goals, primarily leveraging its ability to act as a precursor for other valuable fluorinated materials.

A significant area of research is its use in the synthesis of hydrofluoroethers (HFEs), which are considered promising replacements for ozone-depleting chlorofluorocarbons (CFCs). fluorine1.rucas.cn One synthetic route involves the in situ generation of a perfluoroalkoxy anion from this compound. In this process, the acyl chloride is reacted with a fluoride (B91410) salt, such as cesium fluoride (CsF) or potassium fluoride (KF), in a solvent like diglyme (B29089). fluorine1.ruumich.edu This intermediate is then alkylated with an agent like dimethyl sulfate (B86663) to produce the desired ether. fluorine1.ruumich.edu

Table 2: Example Synthesis of a Hydrofluoroether using this compound

| Reactant 1 | Reactant 2 | Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Cesium Fluoride (CsF) | Dimethyl sulfate | Methyl perfluorononyl ether | 78% | fluorine1.ru |

| This compound | Potassium Fluoride (KF) | Dimethyl sulfate | Methyl perfluorodecanoyl ether | 62% | umich.edu |

Another key research objective has been the creation of superhydrophobic surfaces. nih.govacs.org In this application, this compound is used to chemically modify surfaces, drastically reducing their surface energy. nih.govacs.orgresearchgate.net For instance, it has been used in the esterification of cellulose (B213188) nanocrystals. nih.gov The resulting fluorinated cellulose esters can then be processed, such as through nanoprecipitation, and coated onto substrates like paper or textiles to impart water-repellent properties. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWXHQITWLFMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9ClF17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379925 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52447-23-1 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perfluorononanoyl Chloride

Routes via Perfluorocarboxylic Acids

A principal method for the synthesis of perfluorononanoyl chloride involves the chemical modification of perfluorononanoic acid (PFNA). nih.gov This approach leverages the reactivity of the carboxylic acid group to introduce a chlorine atom, thereby forming the acyl chloride.

The conversion of perfluorononanoic acid to this compound is typically accomplished using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.

Reaction with Thionyl Chloride:

C₈F₁₇COOH + SOCl₂ → C₈F₁₇COCl + SO₂ + HCl

Reaction with Oxalyl Chloride:

C₈F₁₇COOH + (COCl)₂ → C₈F₁₇COCl + CO + CO₂ + HCl

These reactions are generally efficient and provide good yields of the desired acyl chloride. The choice of chlorinating agent can depend on the desired reaction conditions and the ease of product purification.

| Chlorinating Agent | Byproducts | Reaction Conditions |

| Thionyl Chloride | SO₂, HCl | Typically requires heating |

| Oxalyl Chloride | CO, CO₂, HCl | Often proceeds at room temperature |

Electrochemical Fluorination Approaches and their Derivatives

Electrochemical fluorination (ECF), also known as the Simons process, offers an alternative route to perfluoroacyl fluorides, which can then be converted to this compound. researchgate.net This method involves the electrolysis of a suitable organic substrate in anhydrous hydrogen fluoride (B91410). For the synthesis of perfluorononanoyl fluoride, nonanoyl chloride or fluoride can be used as the starting material. The resulting perfluorononanoyl fluoride can subsequently be converted to the chloride. rsc.org

A facile method for this conversion involves the halogen exchange of perfluoroacyl fluorides with anhydrous lithium chloride. rsc.orgrsc.org This heterogeneous reaction (solid/liquid or solid/gas) allows for easy separation of the product from the reactants. rsc.org The strong interaction between lithium and fluorine is a key factor in the success of this halogen exchange. rsc.org

The efficiency of the ECF process is influenced by several factors that can affect the purity and yield of the final perfluoroacyl fluoride product. Anode passivation, the formation of an insulating layer on the anode, can impede the electrolysis process. epa.gov To mitigate this, various electrolytes such as Et₄NF·4HF, Et₃N·4HF, and Et₃N·5HF have been developed. lew.ro

Furthermore, over-fluorination can lead to the formation of undesired byproducts and reduce the yield of the target compound. google.com Careful control of reaction parameters, such as voltage, current density, and reaction time, is crucial to optimize the yield and purity of the desired perfluorinated product. google.comgoogle.com For instance, regulating the residence time of the feedstock within the porous anode can minimize the formation of byproducts. google.com

| Factor | Impact on Purity and Yield | Mitigation Strategy |

| Anode Passivation | Reduces reaction efficiency | Use of specialized electrolytes (e.g., Et₃N·5HF) lew.ro |

| Over-fluorination | Formation of undesired byproducts | Control of reaction parameters (e.g., residence time) google.com |

| Starting Material | Can influence product distribution | Careful selection and purification of the substrate |

Emerging Synthetic Pathways for Fluorinated Acyl Chlorides

Research into the synthesis of fluorinated acyl chlorides continues to evolve, with new methodologies aiming for improved efficiency, safety, and substrate scope. While direct emerging pathways specifically for this compound are not extensively detailed in the provided context, general advancements in the synthesis of acyl fluorides and chlorides are relevant.

One area of development is the photochemical oxidation of chlorinated and fluorinated precursors. For example, compounds of the formula RCFXC(O)Cl (where X is fluorine or chlorine) have been prepared by the photochemical oxidation of precursors like CF₂ClCHCl₂ and CF₃CHCl₂ with oxygen under irradiation. google.comgoogle.com While not a direct synthesis of this compound, this approach highlights the exploration of photochemical methods in the synthesis of fluorinated acyl chlorides.

Additionally, new deoxyfluorinating reagents are being developed for the direct conversion of carboxylic acids to acyl fluorides, which can then be converted to the corresponding chlorides. nih.gov These methods often offer milder reaction conditions and broader functional group tolerance. nih.govorganic-chemistry.org The development of catalytic methods, including the use of transition metals, is also a promising area for the synthesis of acyl fluorides and, by extension, acyl chlorides. researchgate.netresearchgate.net These emerging strategies may eventually provide more efficient and versatile routes to this compound.

Chemical Reactivity and Derivatization Pathways of Perfluorononanoyl Chloride

Esterification Reactions and Mechanisms

Esterification is a fundamental reaction of perfluorononanoyl chloride, where it reacts with alcohols to form perfluorononanoate esters. This reaction is a powerful method for modifying surfaces and molecules to impart desirable properties such as hydrophobicity and oleophobicity.

Modification of Cellulose (B213188) Nanocrystals with this compound

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with a high density of surface hydroxyl groups, making them amenable to surface modification through esterification. The reaction of this compound with the hydroxyl groups on the surface of CNCs results in the formation of ester linkages, covalently attaching the highly fluorinated perfluorononanoyl chains to the CNCs. This modification transforms the typically hydrophilic surface of CNCs into a hydrophobic and oleophobic one.

The general mechanism for this esterification involves the nucleophilic attack of the oxygen atom from a hydroxyl group on the cellulose surface onto the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the ester bond and hydrochloric acid as a byproduct. To drive the reaction to completion, a base such as pyridine (B92270) is often added to neutralize the HCl produced.

While specific studies on this compound with CNCs are not detailed in the provided search results, analogous esterification reactions with other long-chain acyl chlorides like palmitoyl chloride and octanoyl chloride provide a model for this process. upc.edusemanticscholar.orgncsu.edu These studies demonstrate that the degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose unit of cellulose, can be controlled by varying the reaction conditions. semanticscholar.orgncsu.edu The resulting modified CNCs can be dispersed in non-polar solvents, a property not exhibited by unmodified CNCs. rsc.org

Reaction Conditions and Solvent Systems for Esterification

The successful esterification of cellulose nanocrystals with acyl chlorides like this compound is highly dependent on the chosen reaction conditions and solvent system. The primary challenge is to ensure the accessibility of the acyl chloride to the hydroxyl groups on the surface of the CNCs.

Solvent Systems:

Homogeneous Systems: To achieve a uniform reaction, it is often desirable to dissolve the cellulose. A common solvent system for this is lithium chloride/N,N-dimethylacetamide (LiCl/DMAc). semanticscholar.orgncsu.edu In this medium, cellulose can be esterified with acyl chlorides to achieve high degrees of substitution. semanticscholar.orgncsu.edu

Heterogeneous Systems: In many cases, the esterification is carried out as a heterogeneous reaction where the CNCs are suspended in a suitable solvent. N,N-dimethylformamide (DMF) is a commonly used solvent for this purpose. upc.edu

Gas-Phase Modification: An alternative approach involves the gas-phase esterification of CNC aerogels. rsc.org This method can lead to efficient and selective surface hydrophobization. rsc.org

Reaction Temperature and Time: The reaction temperature and duration are critical parameters that influence the yield and degree of substitution. Generally, higher temperatures and longer reaction times lead to higher degrees of substitution. For instance, in the esterification of cellulose with octanoyl chloride in LiCl/DMAc, a high degree of substitution (2.2) was achieved after 8 hours at 100°C. semanticscholar.orgncsu.edu For the liquid-phase modification of CNCs with palmitoyl chloride, a temperature of 90°C with reaction times ranging from 24 to 96 hours has been found to be effective. upc.edu

Reagent Ratio: The molar ratio of this compound to the hydroxyl groups of cellulose is a key factor in controlling the degree of substitution. Increasing this ratio generally leads to a higher DS, as more acyl chloride is available to react with the hydroxyl groups. semanticscholar.orgncsu.edu

Table 1: Representative Reaction Conditions for Cellulose Esterification with Acyl Chlorides

| Acyl Chloride | Solvent System | Temperature (°C) | Time (h) | Key Findings |

|---|---|---|---|---|

| Octanoyl chloride | LiCl/DMAc | 100 | 8 | Achieved a high degree of substitution (2.2). semanticscholar.orgncsu.edu |

| Palmitoyl chloride | DMF | 90 | 24-96 | Effective for liquid-phase modification of CNCs. upc.edu |

| Palmitoyl chloride | Gas-phase (on aerogel) | Not specified | Not specified | Resulted in efficient and selective surface hydrophobization. rsc.org |

Alkylation Reactions and Ether Synthesis

This compound can also be utilized in the synthesis of partially fluorinated ethers. This is achieved through a two-step process involving the in situ generation of a fluorinated alkoxide, followed by its alkylation.

In Situ Generation and Alkylation of Fluorinated Alkoxides from Perfluorinated Acyl Chlorides

A novel method for the synthesis of partially fluorinated ethers involves the reaction of perfluorinated acyl chlorides, such as this compound, with an anhydrous metal fluoride (B91410), typically potassium fluoride (KF), in an anhydrous polar, aprotic solvent like diglyme (B29089). cas.cnumich.edu This reaction generates a 1,1-difluoroalkoxide in situ. cas.cn Perfluorinated acyl chlorides are preferred precursors for this reaction over the corresponding acyl fluorides due to their higher boiling points. cas.cn

The generated fluorinated alkoxide is a potent nucleophile and can be subsequently alkylated by adding a suitable alkylating agent to the reaction mixture. cas.cn A variety of alkylating agents can be used, including dimethyl sulfate (B86663), alkyl triflates, alkyl mesylates, and tosylates. cas.cn For example, the reaction of this compound with KF followed by the addition of dimethyl sulfate yields 1,1-difluoro-1-methoxynonane. umich.edu

The general reaction scheme is as follows: RfCOCl + KF → [RfCF₂O⁻K⁺] (in situ) [RfCF₂O⁻K⁺] + R'X → RfCF₂OR' + KX

A typical procedure involves reacting this compound with anhydrous KF in dry diglyme at around 50°C, followed by the slow addition of the alkylating agent at a slightly elevated temperature (e.g., 70°C). umich.edu The reaction mixture is then heated for a period to ensure completion. umich.edu

Factors Influencing Nucleophilicity and Electrophilicity in Fluoroether Formation

The success and efficiency of the synthesis of partially fluorinated ethers from perfluorinated acyl chlorides are governed by two main factors:

Stability and Nucleophilicity of the Fluorinated Alkoxide: The fluorinated alkoxide generated in situ must be sufficiently stable to exist in the reaction medium and nucleophilic enough to react with the alkylating agent. cas.cn The presence of multiple fluorine atoms can influence the stability and reactivity of the alkoxide.

Electrophilicity of the Alkylating Agent: The rate and yield of the alkylation step are directly related to the electrophilicity of the alkylating agent used. cas.cn Powerful alkylating agents like dimethyl sulfate and alkyl triflates are highly effective in these reactions. cas.cn

The choice of solvent is also crucial, with anhydrous polar, aprotic solvents like diglyme being preferred to facilitate the formation and reaction of the alkoxide. cas.cnumich.edu

Table 2: Synthesis of a Partially Fluorinated Ether from this compound

| Perfluorinated Acyl Chloride | Reagents | Solvent | Temperature (°C) | Product |

|---|

Polymer Functionalization through this compound Reactivity

This compound can be employed as a reagent for the functionalization of polymers, a strategy used to impart unique properties such as hydrophobicity, oleophobicity, and chemical resistance to the polymer backbone. Fluoroalkyl acyl chlorides are recognized as effective fluorinating reagents for polymers. researchgate.net

One approach to polymer functionalization is through the reaction of this compound with polymers containing reactive functional groups such as hydroxyl (-OH), amine (-NH), or thiol (-SH) groups. The acyl chloride reacts with these nucleophilic groups to form ester, amide, or thioester linkages, respectively, thereby covalently attaching the perfluoroalkyl chain to the polymer.

Another strategy involves using acyl chlorides to terminate living ring-opening polymerization. mdpi.comresearchgate.net In this method, a living polymer chain, which has a reactive end group, is reacted with an acyl chloride. This reaction caps the polymer chain with the acyl group, in this case, the perfluorononanoyl group. This technique allows for the precise placement of the functional group at the end of the polymer chain. mdpi.comresearchgate.net For example, N-hydroxysuccinimidyl (NHS) and maleimide (MI) derived acyl chlorides have been used to terminate the living ring-opening polymerization of various monomers like ε-caprolactone and L-lactide. mdpi.comresearchgate.net A similar approach could be envisioned for this compound to produce end-functionalized polymers with a perfluorinated tail.

The choice of reaction conditions, including solvent, temperature, and the presence of a base to neutralize any acid byproduct, is critical for achieving efficient polymer functionalization.

Grafting Perfluorononanoyl Moieties onto Polymer Architectures

The process of grafting perfluorononanoyl moieties onto existing polymer backbones is a key strategy for modifying the surface properties of materials. This is typically achieved through the reaction of this compound with polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. The reaction proceeds via a nucleophilic acyl substitution mechanism.

In this reaction, the lone pair of electrons on the oxygen of a hydroxyl group or the nitrogen of an amine group attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a stable ester or amide linkage is formed, covalently bonding the perfluorononanoyl moiety to the polymer chain.

The general reactions can be represented as follows:

Reaction with hydroxyl-containing polymers:

Polymer-OH + C8F17COCl → Polymer-O-CO-C8F17 + HCl

Reaction with amine-containing polymers:

Polymer-NH2 + C8F17COCl → Polymer-NH-CO-C8F17 + HCl

The selection of the polymer backbone is crucial and depends on the desired final properties of the composite material. Common polymer architectures used for such modifications include polysaccharides, polyacrylates, and polyamines.

Table 1: Examples of Polymer Backbones for Grafting Perfluorononanoyl Moieties

| Polymer Type | Functional Group | Resulting Linkage |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Ester |

| Chitosan | Amine (-NH2) and Hydroxyl (-OH) | Amide and Ester |

| Poly(2-hydroxyethyl methacrylate) | Hydroxyl (-OH) | Ester |

| Poly(ethylene imine) | Primary and Secondary Amines (-NH2, -NH) | Amide |

Impact of Functionalization on Polymer Composite Properties

The introduction of perfluorononanoyl moieties onto a polymer architecture dramatically alters the physicochemical properties of the resulting composite material. The long perfluorinated chain is both hydrophobic and oleophobic, a property known as superamphiphobicity. This leads to a significant reduction in the surface energy of the modified polymer.

Key impacts of functionalization include:

Enhanced Hydrophobicity and Oleophobicity: The grafted perfluorononanoyl chains orient themselves at the polymer-air interface, creating a low-energy surface that repels both water and oils. This is beneficial for applications requiring non-stick and anti-fouling surfaces.

Improved Thermal and Chemical Stability: The high strength of the carbon-fluorine bond imparts exceptional thermal and chemical resistance to the modified surface.

Modified Mechanical Properties: The grafting process can influence the mechanical properties of the polymer, such as its tensile strength and flexibility. The extent of this impact depends on the degree of grafting and the nature of the polymer backbone.

Table 2: Research Findings on the Impact of Perfluoroalkyl Functionalization

| Property Studied | Observation | Implication |

| Surface Energy | Significant decrease after grafting | Enhanced hydrophobicity and oleophobicity |

| Water Contact Angle | Increased to over 150 degrees in some cases | Superhydrophobic surface creation |

| Oil Contact Angle | Significantly increased | Oleophobic and anti-smudge properties |

| Thermal Stability | Increased decomposition temperature | Suitability for high-temperature applications |

Catalytic Applications via this compound Modification

The unique electronic properties of the perfluorononanoyl group make it a valuable component in the design of advanced catalytic systems. Its strong electron-withdrawing nature can be harnessed to modulate the activity and stability of metal catalysts.

This compound as a Reagent for Catalyst Functionalization

This compound can be used to introduce perfluoroalkyl chains into the ligand sphere of a metal catalyst. This is typically achieved by reacting the acyl chloride with a ligand that has a suitable functional group, such as a hydroxyl or amine group, which can then coordinate to the metal center.

The functionalization of the ligand can influence the catalyst's properties in several ways:

Electronic Effects: The electron-withdrawing perfluorononanoyl group can decrease the electron density at the metal center. This can enhance the catalytic activity in certain reactions, such as olefin metathesis, by promoting ligand dissociation and substrate coordination.

Steric Effects: The bulky perfluorononanoyl chain can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction.

Solubility: The introduction of a fluorous chain can alter the solubility of the catalyst, enabling its use in fluorous biphasic catalysis, which facilitates catalyst recovery and recycling.

Design of Functionalized Ligands for Olefin Metathesis and Other Catalytic Reactions

In the context of olefin metathesis, ligands play a crucial role in stabilizing the metal carbene and modulating its reactivity. The functionalization of ligands with perfluorononanoyl groups represents a strategic approach to fine-tuning the performance of metathesis catalysts, such as those based on ruthenium or molybdenum.

For example, a phosphine or N-heterocyclic carbene (NHC) ligand can be synthesized with a hydroxyl or amine-functionalized side chain. This functionalized ligand can then be reacted with this compound to attach the perfluoroalkyl moiety. The resulting ligand, when coordinated to a metal center, can impart the beneficial electronic and steric effects described above.

Table 3: Potential Ligand Architectures for Functionalization with this compound

| Ligand Class | Functional Group for Derivatization | Potential Catalytic Application |

| Phosphines | Hydroxymethyl, aminomethyl | Olefin Metathesis, Cross-Coupling |

| N-Heterocyclic Carbenes (NHCs) | Hydroxyalkyl, aminoalkyl on the backbone or N-substituent | Olefin Metathesis, Polymerization |

| Salen Ligands | Phenolic hydroxyl groups | Asymmetric Catalysis |

The design of such functionalized ligands is an active area of research aimed at developing more robust, efficient, and selective catalysts for a wide range of chemical transformations.

Applications in Advanced Materials Science and Engineering

Development of Superhydrophobic Surfaces

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is a significant area of research. Perfluorononanoyl chloride plays a key role in this field by enabling the chemical modification of various substrates to achieve this property.

A notable application of this compound is in the fabrication of fluorinated cellulose (B213188) esters. acs.orgnih.govaalto.fi This process typically involves the chemical modification of cellulose nanocrystals (CNCs) with 2H,2H,3H,3H-perfluorononanoyl chloride. nih.govaalto.fi The reaction is often carried out heterogeneously in a mixture of toluene (B28343) and pyridine (B92270), where the pyridine acts as a catalyst. aalto.firesearchgate.net

The synthesis process involves dispersing freeze-dried CNCs in pyridine, heating the dispersion, and then adding a solution of 2H,2H,3H,3H-perfluorononanoyl chloride in toluene dropwise under a nitrogen atmosphere. aalto.fi The resulting product is a hydrophobized fluorinated cellulose ester. acs.orgnih.gov The degree of esterification can be influenced by factors such as the reaction time, temperature, and the relative amounts of the reactants.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Cellulose Source | Cellulose Nanocrystals (CNCs) | Freeze-dried |

| Acylating Agent | 2H,2H,3H,3H-Perfluorononanoyl chloride | Dissolved in toluene |

| Solvent/Catalyst | Toluene and Pyridine | Mixture |

| Reaction Temperature | Elevated temperature | 80 °C |

| Atmosphere | Inert | Nitrogen |

| Reaction Time | Extended duration | 24 hours |

Following the synthesis of fluorinated cellulose esters, nanoprecipitation is a crucial technique used to structure these materials into functional forms, such as nanospheres. acs.orgnih.govaalto.fi This method, also known as solvent displacement, involves dissolving the fluorinated cellulose ester in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and then introducing this solution into a non-solvent, like ethanol (B145695) or water, under vigorous stirring. nih.govaalto.fimdpi.comnih.gov

This process leads to the rapid precipitation of the polymer into nanoparticles, forming a stable dispersion. acs.orgnih.gov The size and morphology of the resulting nanostructures can be influenced by several factors, including the concentration of the polymer solution, the rate of addition of the non-solvent, and the specific solvent-nonsolvent system used. mdpi.comnih.gov Dynamic light scattering (DLS) and scanning electron microscopy (SEM) are techniques used to characterize the size and shape of the nanostructured fluorinated cellulose esters. acs.orgnih.gov

The remarkable water and oil repellency imparted by perfluorononanoyl moieties stems from the unique properties of the perfluoroalkyl chains. These chains are responsible for a significant reduction in the surface energy of the material they are attached to. nih.govresearchgate.net The low surface energy of fluorinated polymers is a well-established principle. researchgate.netresearchgate.net

The primary mechanism behind this phenomenon is related to the hydrophobic effect. stackexchange.comnih.govnih.gov The association of non-polar solutes, like the perfluoroalkyl chains, in water is energetically favorable because it leads to the release of water molecules that were previously ordered around the non-polar surface. nih.govnih.gov This increase in the entropy of the solvent is a major driving force for hydrophobicity. stackexchange.com The carbon-fluorine bond's strength and low polarizability contribute to weak intermolecular forces, further reducing surface energy. researchgate.netresearchgate.net

The nanostructured fluorinated cellulose esters created using this compound have significant applications in the development of advanced coatings and membranes. acs.orgnih.govaalto.fi A primary application is the creation of superhydrophobic paper, where a dispersion of the nanospherical fluorinated cellulose ester is applied to a paper surface, for instance, through spin-coating. nih.govaalto.fi This treatment results in a surface with a high water contact angle and low contact angle hysteresis, meaning water droplets easily roll off. nih.gov

Beyond coatings for paper, these materials have potential uses in textiles, packaging materials, and microfluidic devices where water repellency is desired. nih.govaalto.fi Furthermore, cellulose esters, in general, are widely used in the fabrication of membranes for various separation processes, including microfiltration, ultrafiltration, nanofiltration, and reverse osmosis. mdpi.commdpi.comnih.govresearchgate.net The introduction of perfluorononanoyl moieties can enhance the performance and durability of these membranes in specific applications by modifying their surface properties.

Functional Polymer Materials Design

The incorporation of this compound-derived units into polymer backbones is a strategic approach to designing functional polymers with tailored properties.

This compound can be used as a reactant in various polymerization reactions to synthesize polymers with perfluorinated side chains. These reactions can include polycondensation and the modification of existing polymers. For instance, polymers with hydroxyl or amine functional groups can be reacted with this compound to attach the perfluorononanoyl moieties.

The synthesis of such polymers often involves reacting a suitable monomer or polymer with this compound in the presence of a catalyst or an acid scavenger. The resulting polymers exhibit the unique properties associated with fluorinated compounds, such as low surface energy, hydrophobicity, and chemical resistance. researchgate.net The specific properties of the final polymer can be fine-tuned by controlling the amount of the this compound-derived unit incorporated into the polymer structure.

| Polymer Type | Monomer/Precursor | Incorporation Method | Resulting Properties |

|---|---|---|---|

| Polymethacrylates | Perfluoroalkyl methacrylate | Free radical polymerization | Low surface energy, oleophobicity |

| Poly(arylene ether)s | Bisphenols and perfluorinated aryl compounds | Nucleophilic aromatic substitution | Thermal stability, low dielectric constant |

| Modified Poly(N-isopropylacrylamide) | N-isopropylacrylamide and a cationic comonomer | Free radical polymerization | Thermoresponsive, potential for PFAS binding |

| Perfluoropolyethers | Hexafluoropropylene oxide | Anionic ring-opening polymerization | Chemical inertness, thermal stability |

Tailoring Material Characteristics through Perfluorinated Side Chains

The introduction of perfluorononanoyl side chains onto a polymer backbone is a powerful strategy for precisely tailoring the surface characteristics of materials. The perfluorinated alkyl chains (–C8F17) are both hydrophobic and oleophobic, a rare combination of properties that is highly sought after in advanced materials. This dual repellency arises from the low polarizability of the fluorine atoms and the dense "fluorine sheath" that forms around the carbon backbone of the side chain, minimizing intermolecular interactions with both water and hydrocarbon-based liquids.

The length of the perfluorinated side chain plays a crucial role in the final properties of the modified material. Longer chains, such as the nonafluoroalkyl group derived from this compound, are more effective at lowering the surface energy of a material compared to shorter-chain analogues. This is because longer chains can pack more densely and orient themselves more effectively at the surface, creating a more uniform and repellent interface.

Research Findings:

Studies on polymers functionalized with perfluoroalkyl side chains have demonstrated a clear correlation between chain length and surface properties. For instance, research on fluorinated acrylates has shown that increasing the number of perfluorinated carbons in the side chain leads to a significant decrease in the critical surface tension of the polymer films. This results in higher contact angles for both water and oil, indicating enhanced repellency. While specific data for this compound-modified polymers is not abundant in publicly available literature, the trends observed for similar long-chain perfluorinated acrylates can be extrapolated.

The table below illustrates the typical effect of increasing perfluorinated side chain length on the water and oil contact angles of a generic polymer surface.

Interactive Data Table: Effect of Perfluorinated Side Chain Length on Contact Angles

| Perfluoroalkyl Side Chain | Water Contact Angle (°) | Oil (n-Hexadecane) Contact Angle (°) |

|---|---|---|

| -CF3 | 95-105 | 40-50 |

| -C4F9 | 105-115 | 60-70 |

| -C8F17 (from PFNC analogue) | 115-125 | 75-85 |

Note: The data presented are representative values based on general trends observed for perfluoroalkyl-functionalized surfaces and may not represent specific experimental results for this compound.

Advanced Composites and Hybrid Materials

The integration of this compound derivatives into composite structures opens up new avenues for creating materials with tailored functionalities. These advanced composites and hybrid materials often combine the structural integrity of a base matrix with the unique surface properties imparted by the fluorinated side chains.

Integration of this compound Derivatives into Composite Structures

This compound can be used to modify either the reinforcing filler or the polymer matrix before the composite is fabricated. For example, surface modification of fillers such as cellulose nanocrystals, silica (B1680970) nanoparticles, or carbon nanotubes with this compound can improve their dispersion in a non-polar polymer matrix and enhance the interfacial adhesion between the filler and the matrix. This leads to composite materials with improved mechanical properties and the added benefit of a low-energy, repellent surface.

In a common approach, materials with surface hydroxyl groups, such as cellulose, can be chemically modified through esterification with this compound. This reaction covalently bonds the perfluorononanoyl groups to the cellulose surface, transforming the naturally hydrophilic material into a hydrophobic and oleophobic one. These modified cellulosic materials can then be incorporated into polymer matrices to create advanced composites with enhanced moisture resistance and anti-fouling properties.

Research on Interfacial Interactions in Fluorinated Advanced Materials

The performance of advanced composites is critically dependent on the interactions at the interface between the different components. In composites containing this compound derivatives, the interfacial interactions are dominated by the unique properties of the fluorinated side chains.

Atomistic molecular dynamics simulations have been employed to study the interfacial behavior of per- and polyfluoroalkyl substances (PFAS) with other materials. These studies reveal that the fluorinated alkyl tails have a strong tendency to segregate at interfaces, orienting themselves to minimize contact with dissimilar molecules. nih.gov This self-assembly behavior is a key factor in the formation of low-energy surfaces.

In the context of composites, the interaction between a fluorinated surface and a polymer matrix can be complex. For instance, in a composite of a fluorinated filler within a non-fluorinated polymer, the interfacial adhesion may be relatively weak due to the low surface energy of the filler. However, this can sometimes be advantageous, for example, in creating materials with enhanced toughness, where controlled debonding at the interface can act as an energy-dissipating mechanism.

Conversely, when a fluorinated polymer is used as the matrix, the incorporation of fillers can be challenging due to the inert nature of the fluorinated surface. In such cases, surface treatment of the filler is often necessary to promote better interfacial bonding. The table below summarizes some of the key interfacial characteristics in fluorinated advanced materials.

Interactive Data Table: Interfacial Characteristics in Fluorinated Advanced Materials

| Interacting Phases | Dominant Interfacial Forces | Resulting Composite Properties |

|---|---|---|

| Perfluorinated Filler / Non-Fluorinated Polymer | Weak van der Waals forces, potential for poor adhesion. | Can lead to enhanced toughness through controlled debonding; may require coupling agents for improved strength. |

| Non-Fluorinated Filler / Perfluorinated Polymer | Generally weak interactions due to the inertness of the fluorinated matrix. | Often results in poor filler dispersion and weak mechanical properties without filler surface modification. |

| Perfluorinated Filler / Perfluorinated Polymer | Favorable "fluorous-fluorous" interactions. | Good compatibility and dispersion, leading to composites with enhanced mechanical and thermal stability. |

Note: This table provides a generalized overview of interfacial interactions in fluorinated composites.

Analytical Methodologies for Perfluorononanoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the detailed analysis of perfluorononanoyl chloride, offering insights into its structural arrangement and chemical properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum is dominated by strong absorbance bands characteristic of C-F and C=O bonds.

The C-F stretching vibrations in fluorinated compounds give rise to intense absorption bands in the region of 1000-1300 cm⁻¹. osti.gov The carbonyl (C=O) stretching vibration of the acyl chloride group typically appears as a sharp, strong band at a higher wavenumber, generally in the range of 1750-1815 cm⁻¹. The precise position of this band can be influenced by the electron-withdrawing effect of the perfluoroalkyl chain. Analysis of the FTIR spectrum allows for the confirmation of the presence of the key functional groups in this compound and can be used to monitor its conversion into various derivatives. ucdavis.edu

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acyl Chloride) | Stretching | 1780 - 1815 |

| C-F | Stretching | 1100 - 1300 |

Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample and its molecular environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing surfaces that have been modified with this compound or its derivatives.

By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For a surface treated with this compound, the XPS spectrum would show peaks corresponding to fluorine (F1s), carbon (C1s), and oxygen (O1s). The high-resolution C1s spectrum can be deconvoluted to identify carbons in different chemical states, such as C-C, C-CF, CF₂, and CF₃ groups. thermofisher.com The F1s peak for organic fluorine compounds typically appears in the range of 688-689 eV. thermofisher.com XPS provides direct evidence of the successful incorporation of the perfluorononanoyl moiety onto a surface and can be used to quantify the surface coverage.

Table 3: Typical Binding Energies in XPS for Surfaces Modified with Perfluorononanoyl Derivatives

| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| F1s | Organic Fluorine (C-F) | 688 - 689 |

| C1s | C-C, C-H | 284.8 |

| C-O | ~286 | |

| C=O | 288 - 290 | |

| CF₂ | ~291 | |

| CF₃ | ~293 |

Note: Binding energies are often charge-referenced to the adventitious carbon C1s peak at 284.8 eV.

Dynamic Light Scattering (DLS) for Nanostructured Derivatives

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. wikipedia.org This method is highly relevant for the characterization of nanostructured derivatives of this compound, such as micelles, vesicles, or nanoparticles formed from amphiphilic derivatives.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wikipedia.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. Analysis of these fluctuations allows for the determination of the hydrodynamic radius of the particles. DLS can provide information on the average particle size, the polydispersity index (a measure of the width of the size distribution), and the stability of the nanostructures in a given medium. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Fluorinated Compounds

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical tools for the separation and analysis of perfluorinated compounds. nih.gov These techniques are particularly useful for the analysis of perfluorinated carboxylic acids, which are derivatives of this compound. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase (often C18) is used with a polar mobile phase. nih.gov Due to their fluorinated nature, these compounds can be separated based on their chain length and polarity. UHPLC systems utilize smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

Detection of these compounds can be achieved using various detectors. While they have weak UV absorbance, they can be detected using mass spectrometry (MS) or evaporative light scattering detectors (ELSD). For enhanced sensitivity with fluorescence detection, derivatization with a fluorescent tag is often employed. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis of Perfluorinated Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or specialized fluorous columns |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) formate) |

| Detection | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Fluorescence (with derivatization) |

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Fluorinated Species

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of fluorinated species, GC-MS is particularly well-suited for the analysis of neutral and volatile per- and polyfluoroalkyl substances (PFAS), such as fluorotelomer alcohols (FTOHs) and perfluoroalkane sulfonamides. nih.gov While less common than liquid chromatography for the broad spectrum of PFAS, GC offers superior chromatographic separation, which is advantageous for resolving isomers. nih.gov

The principle of GC-MS involves introducing a gaseous or liquid sample into a heated injection port, which volatilizes the sample. An inert carrier gas (such as helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts with the compounds in the sample, leading to their separation based on properties like boiling point and polarity. As the separated compounds elute from the column, they enter the mass spectrometer.

In the mass spectrometer, molecules are ionized, most commonly through electron impact (EI) or chemical ionization (CI). nih.gov EI ionization can sometimes lead to extensive fragmentation of fluorinated compounds, making molecular ion detection difficult. jeol.com Softer ionization techniques, such as chemical ionization or field ionization (FI), may be employed to preserve the molecular ion and aid in determining the molecular weight of unknown fluorinated by-products or impurities. jeol.com The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification.

For less volatile or more polar fluorinated compounds, such as perfluorocarboxylic acids (PFCAs), a derivatization step is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net This process chemically modifies the analyte, for example, by converting the acid group into an ester, making it amenable to GC separation. researchgate.net However, for a compound like this compound, its inherent volatility may allow for direct analysis without derivatization.

Recent advancements have seen the use of gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) for the simultaneous determination of multiple volatile PFC precursors. nih.gov This technique offers enhanced selectivity and sensitivity by using multiple reaction monitoring (MRM) mode, which reduces matrix interference and allows for accurate quantification at very low levels. nih.gov

| Parameter | Value/Range |

|---|---|

| Linearity (Correlation Coefficient, r) | ≥ 0.9984 |

| Concentration Range | 10–500 µg/L |

| Limits of Detection (LOD) | 0.002–0.04 mg/kg |

| Limits of Quantification (LOQ) | 0.006–0.1 mg/kg |

| Recoveries | 73.2%–117.2% |

| Relative Standard Deviations (RSD) | 0.1%–9.4% |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has become the standard and most widely used technique for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS) in complex environmental and biological matrices. chromatographyonline.comsigmaaldrich.com Its strength lies in its ability to analyze non-volatile, polar, and thermally labile compounds that are not suitable for GC-MS without derivatization. This makes it ideal for analyzing ionic PFAS like perfluorocarboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) in intricate mixtures. nih.gov

The methodology involves a liquid chromatograph (LC) system that separates compounds in a sample based on their interactions with a stationary phase packed in a column. Reversed-phase chromatography is commonly employed for PFAS analysis. nih.gov The separated compounds from the LC column are then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used, which ionizes the analytes from the liquid phase into the gas phase without significant fragmentation.

The tandem mass spectrometry (MS/MS) setup, often using a triple quadrupole (QqQ) mass analyzer, provides high selectivity and sensitivity. chromatographyonline.com In the first quadrupole, a specific precursor ion (an ion corresponding to the target analyte) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, allowing for highly specific and sensitive quantification of target analytes even in complex samples like wastewater or human plasma. nih.govnih.gov

Sample preparation for LC-MS/MS analysis of complex matrices often involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances. nih.gov However, for some applications, large-volume direct injection can also be utilized. nih.gov To ensure accuracy, isotopic dilution is a widely adopted quantification strategy where isotopically labeled internal standards are added to the sample at the beginning of the preparation process. nih.gov This approach corrects for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.

Numerous standardized methods, such as U.S. EPA Methods 537, 533, and 8327, have been developed based on LC-MS/MS for the analysis of PFAS in various matrices. sigmaaldrich.com The technique's robustness and the ability to quantify a wide array of legacy and emerging PFAS, including isomers, make it indispensable for environmental monitoring and human biomonitoring studies. nih.govrestek.com

| Parameter | Value/Range |

|---|---|

| Lower Limits of Quantitation (LLOQs) | 0.009–0.245 µg/L |

| Linearity (Determination Coefficients, R²) | 0.989–0.999 |

| Precision (Relative Standard Deviation) | 2.0%–19.5% |

| Accuracy (% of Theoretical) | 87.9%–113.1% |

Theoretical and Computational Chemistry Approaches

Molecular Modeling of Perfluorononanoyl Chloride Reactivity and Reaction Intermediates

Molecular modeling is a powerful tool used to simulate and predict the behavior of molecules. For this compound, such modeling would be instrumental in understanding its reactivity. By creating a computational model of the molecule, researchers could simulate its interaction with other chemical species, identifying likely reaction pathways and characterizing the structure and stability of any transient reaction intermediates. This would involve the use of force fields specifically parameterized for fluorinated compounds to accurately represent the electronic and steric effects of the perfluoroalkyl chain and the reactive acyl chloride group. However, specific studies detailing these models for this compound are not currently available.

Quantum Chemical Calculations on Fluorination Reaction Mechanisms and Product Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules and are essential for elucidating reaction mechanisms. For this compound, these calculations could be used to investigate the energetics of fluorination reactions, determining activation energies and reaction enthalpies. Furthermore, such calculations would be critical in assessing the thermodynamic stability of the resulting products. This information is vital for optimizing reaction conditions and predicting the feasibility of synthetic routes involving this compound. Despite the importance of such studies, specific quantum chemical data for this compound's role in fluorination reactions have not been found in the surveyed literature.

Future Research Directions and Innovations

Sustainable Synthetic Methodologies for Perfluorononanoyl Chloride and Analogs

The traditional synthesis of acyl chlorides, including this compound, often involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) chemguide.co.uk. These methods, while effective, raise environmental concerns due to the formation of corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂) chemguide.co.ukkhanacademy.org. The development of more sustainable synthetic routes is a key area of future research.

Emerging "green" chemistry approaches aim to minimize waste and utilize less hazardous substances. Research into catalytic methods that avoid stoichiometric inorganic reagents is a promising direction. For instance, catalytic systems based on formylpyrrolidine (FPyr) as a Lewis base catalyst in conjunction with cost-effective reagents like trichlorotriazine (B8581814) (TCT) in substoichiometric amounts present a more environmentally benign alternative for the formation of amides and esters from carboxylic acids, a pathway that could be adapted for acyl chloride synthesis researchgate.net. Another avenue involves visible-light photocatalysis, which has been demonstrated to convert aldehydes to acyl chlorides using N-chlorosuccinimide and a ruthenium-based photocatalyst, offering a milder reaction pathway organic-chemistry.org.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents will be crucial. While traditional methods often rely on chlorinated solvents, future methodologies will likely focus on benign alternatives or solventless systems to reduce the environmental footprint of this compound production.

Table 1: Comparison of Synthetic Methodologies for Acyl Chlorides

| Method | Reagent(s) | Advantages | Disadvantages | Sustainability Aspect |

| Traditional | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | High reactivity, well-established chemguide.co.uk | Produces corrosive byproducts (HCl, SO₂), harsh conditions chemguide.co.ukkhanacademy.org | Low |

| Organocatalysis | Trichlorotriazine (TCT) with a Lewis base catalyst | Milder conditions, reduced stoichiometric waste researchgate.net | Catalyst development and recovery | Medium |

| Photocatalysis | N-chlorosuccinimide, Ru(bpy)₃Cl₂ | Uses visible light, mild conditions organic-chemistry.org | Requires specialized equipment, potential for metal catalyst contamination | High |

Exploration of Novel Applications in Tailored Material Design and Performance Enhancement

The unique properties of the perfluorononyl chain, such as its hydrophobicity, oleophobicity, and high thermal and chemical stability, make this compound a valuable building block for advanced materials. A significant area of future research lies in its application for the surface modification of various substrates. By reacting this compound with materials bearing hydroxyl or amine groups, such as textiles, polymers, and nanoparticles, it is possible to create highly repellent surfaces. For example, similar fluorinated compounds have been used to create superhydrophobic cotton fabrics, which have applications in stain-resistant clothing and oil-water separation mdpi.commdpi.com. The covalent attachment of the perfluorononyl group via the reactive acyl chloride function can lead to durable and robust surface modifications.

Another promising application is in the field of advanced polymers. Incorporating this compound as a monomer or a modifying agent in polymer synthesis can impart desirable properties such as low surface energy, enhanced chemical resistance, and specific optical properties. These tailored polymers could find use in specialized coatings, membranes for separation processes, and advanced electronic components.

Furthermore, this compound can be explored as a derivatization reagent in chemical analysis. Its reaction with analytes containing active hydrogens can produce derivatives with increased volatility and thermal stability, making them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) magtech.com.cngcms.cz. This could be particularly useful for the trace analysis of certain compounds in complex matrices.

Development of Advanced Analytical Techniques for Comprehensive Characterization and Speciation of Derivatives

The detection and characterization of this compound and its derivatives, especially at trace levels in environmental and biological samples, require sophisticated analytical techniques. Future research will focus on enhancing the sensitivity and specificity of current methods and developing novel approaches.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile PFAS. Continued advancements in ionization sources and mass analyzers will further lower detection limits and improve the identification of unknown derivatives. For more volatile derivatives or those that can be made volatile through derivatization, gas chromatography-mass spectrometry (GC-MS) is a valuable technique researchgate.net. The use of this compound itself as a derivatizing agent to improve the GC-MS analysis of other compounds is an area for exploration nih.gov. A rapid derivatization method using diphenyl diazomethane (B1218177) for the analysis of perfluorinated carboxylic acids by GC-MS has been developed, offering a cost-effective alternative to LC-MS/MS nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will continue to be a crucial tool for the structural elucidation of new materials and derivatives incorporating the perfluorononyl moiety. It provides detailed information about the chemical environment of the fluorine atoms, which is invaluable for confirming the structure of newly synthesized compounds.

Table 2: Advanced Analytical Techniques for this compound and its Derivatives

| Technique | Application | Advantages | Future Developments |

| LC-MS/MS | Quantification of non-volatile derivatives in complex matrices. | High sensitivity and specificity. | Improved ionization efficiency, higher resolution mass analyzers. |

| GC-MS | Analysis of volatile derivatives or after derivatization. | Excellent separation for complex mixtures, established libraries. | Novel derivatization strategies to enhance volatility and detection nih.govrsc.org. |

| ¹⁹F NMR Spectroscopy | Structural characterization of new compounds. | Provides detailed structural information about the fluorinated chain. | Higher field magnets for increased resolution and sensitivity. |

Deeper Understanding of Environmental Transformation Kinetics and Pathways of Fluorinated Acyl Chlorides

A critical area of future research is the elucidation of the environmental fate of this compound. Due to the high reactivity of the acyl chloride group, the primary transformation pathway in aqueous environments is expected to be rapid hydrolysis cdnsciencepub.comresearchgate.net. Acyl chlorides are generally much more reactive towards hydrolysis than alkyl chlorides chemguideforcie.co.uk. This reaction will yield perfluorononanoic acid (PFNA) and hydrochloric acid youtube.com. The kinetics of this hydrolysis reaction under various environmental conditions (pH, temperature, salinity) need to be quantified to accurately model the environmental persistence and transport of the parent compound. Studies on the hydrolysis of other acyl chlorides indicate that the mechanism can shift from bimolecular to unimolecular depending on the structure of the molecule cdnsciencepub.com.

Following hydrolysis, the environmental fate of the resulting PFNA becomes the central concern. PFNA is a well-known persistent organic pollutant. Future research will continue to focus on the development of effective degradation technologies for PFNA and other long-chain perfluorinated carboxylic acids. Advanced oxidation processes, such as photocatalysis using materials like titanium dioxide (TiO₂) and electrochemical oxidation, have shown promise in breaking down these highly stable compounds. Understanding the reaction mechanisms, identifying intermediate and final degradation products, and optimizing reaction conditions for complete mineralization are key research objectives.

By gaining a more profound understanding of the transformation kinetics and degradation pathways, more accurate environmental risk assessments can be conducted, and effective remediation strategies can be designed for areas contaminated with fluorinated acyl chlorides and their transformation products.

Q & A

Basic Synthesis: What are the standard methodologies for synthesizing perfluorononanoyl chloride, and how do reaction conditions influence yield?

This compound is typically synthesized via the reaction of perfluorononanoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction requires anhydrous conditions to avoid hydrolysis of the acid chloride product. Key parameters include temperature control (40–60°C) and stoichiometric excess of the chlorinating agent to drive the reaction to completion. Post-synthesis purification often involves fractional distillation under reduced pressure to isolate the pure compound .

Advanced Synthesis: What challenges arise in isolating this compound, and how can in situ generation methods address stability issues?

This compound is highly moisture-sensitive, complicating its isolation and storage. Advanced protocols often generate it in situ from perfluorononanoic acid using chlorinating agents directly in reaction mixtures (e.g., for catalytic applications). This approach minimizes decomposition risks and avoids handling the pure compound, which can degrade upon exposure to ambient humidity. For example, ruthenium-based metathesis catalysts have been synthesized using in situ-generated this compound to functionalize ligands .

Basic Characterization: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Key techniques include:

- ¹⁹F NMR spectroscopy : To verify the perfluorinated chain structure (e.g., distinct CF₂/CF₃ signals at δ -80 to -120 ppm).

- FT-IR spectroscopy : Confirming the C=O stretch (~1800 cm⁻¹) and C-F stretches (1100–1300 cm⁻¹).

- Mass spectrometry (EI/ESI) : Identifying the molecular ion peak (expected m/z ~550–560 for C₉F₁₇ClO) and fragmentation patterns.

Cross-validation with elemental analysis (C, F, Cl) is recommended to ensure purity .

Advanced Characterization: How can researchers differentiate structural isomers or quantify trace impurities in this compound?

High-resolution GC-MS or LC-MS coupled with fluorine-specific detectors (e.g., negative-ion chemical ionization) is critical for distinguishing isomers (e.g., branched vs. linear chains) or detecting impurities like residual acids or hydrolyzed products. For example, isotopic labeling or collision-induced dissociation (CID) can resolve ambiguities in fluorinated chain configurations. Chromatographic methods using perfluorinated stationary phases (e.g., Fluophase® columns) enhance separation efficiency .

Environmental Behavior: What methodologies are used to assess the environmental persistence and bioaccumulation potential of this compound?

Advanced studies employ:

- Hydrolysis kinetics assays : Monitoring degradation in aqueous buffers (pH 4–10) to estimate half-lives.

- LC-MS/MS : Detecting transformation products (e.g., perfluorononanoic acid) in environmental matrices.

- Bioaccumulation models : Using log Kow values (estimated >5.0 for perfluorinated chains) to predict partitioning in aquatic systems. Regulatory assessments often reference the EU’s SVHC (Substance of Very High Concern) designation for related perfluoroalkyl acids, which highlights extreme persistence and toxicity risks .

Reactivity and Applications: How does this compound serve as a precursor in organometallic catalyst design?

Its strong electrophilicity enables acylation of amine or alcohol groups in ligands. For instance, ruthenium metathesis catalysts functionalized with perfluorononanoyl groups exhibit enhanced solubility in fluorophilic solvents, enabling applications in biphasic catalysis. Researchers must optimize stoichiometry and reaction time to prevent over-acylation, which can deactivate catalytic sites .

Data Contradictions: How should researchers reconcile discrepancies in reported reactivity or stability data for this compound?

Discrepancies often arise from variations in synthetic protocols (e.g., moisture content, solvent purity). Systematic replication under controlled conditions (e.g., glovebox synthesis) is essential. Cross-referencing with computational studies (e.g., DFT calculations of hydrolysis pathways) can clarify mechanistic inconsistencies. Peer datasets from the Pharos Project or NIST Chemistry WebBook provide benchmark values for validation .

Toxicity and Safety: What protocols mitigate occupational exposure risks during experimental handling?

- Engineering controls : Use of inert-atmosphere gloveboxes for synthesis and purification.

- Personal protective equipment (PPE) : Fluoropolymer-coated gloves and respirators to prevent dermal/ inhalation exposure.

- Waste management : Neutralization with alcoholic KOH to convert residual chloride into less volatile salts. Safety assessments should align with ECHA guidelines for perfluoroalkyl substances .

Mechanistic Studies: What computational approaches elucidate the reaction mechanisms of this compound in organic synthesis?

Density functional theory (DFT) simulations model transition states for acylation or hydrolysis reactions. For example, studies on trifluoroacetyl chloride (a structurally analogous compound) reveal that electron-withdrawing fluorine atoms lower the activation energy for nucleophilic attack, accelerating reactivity. Solvent effects (e.g., dielectric constant of fluorinated solvents) are also computationally parameterized to predict reaction outcomes .

Regulatory Compliance: How do researchers navigate evolving restrictions on perfluorinated compounds in academic settings?

Proactive monitoring of regulatory updates (e.g., ECHA’s REACH amendments, U.S. EPA PFAS Action Plan) is critical. Alternatives assessment frameworks, such as the Pharos Project’s Chemical Hazard Data Database, help identify non-PFAS reagents for similar applications. Documentation of use quantities and disposal methods is mandatory for institutional audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.